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Compound of Interest

Compound Name: 3-Aminophenyl dimethylcarbamate

Cat. No.: B020122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Aminophenyl dimethylcarbamate, a compound of interest in pharmaceutical research and

development. This document compiles available experimental and predicted data for Proton

Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for

compound characterization and analysis.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for 3-Aminophenyl
dimethylcarbamate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Data Source

7.07 t 7.5 Phenyl H Experimental

6.57 d 9.0 Phenyl H Experimental

6.44 s - Phenyl H Experimental

6.39 d 9.0 Phenyl H Experimental

3.10 s - NCH₃ rotamer Experimental

2.99 s - NCH₃ rotamer Experimental

Solvent: MeOD-d₄, Instrument Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment Data Source

155.0 C=O (Carbamate) Predicted

151.9 C-O (Aromatic) Predicted

147.5 C-N (Aromatic) Predicted

129.8 C-H (Aromatic) Predicted

110.3 C-H (Aromatic) Predicted

109.1 C-H (Aromatic) Predicted

105.8 C-H (Aromatic) Predicted

36.6 N(CH₃)₂ Predicted

Note: Predicted data is based on computational models and should be confirmed with

experimental data.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Assignment Data Source

3400-3300 N-H stretch (amine) Predicted

3100-3000 C-H stretch (aromatic) Predicted

2950-2850 C-H stretch (aliphatic) Predicted

1710-1680 C=O stretch (carbamate) Predicted

1620-1580 N-H bend (amine) Predicted

1600, 1475 C=C stretch (aromatic) Predicted

1250-1200 C-O stretch (ester) Predicted

1200-1150 C-N stretch (amine) Predicted

Note: Predicted data is based on computational models and should be confirmed with

experimental data.

Table 4: Mass Spectrometry Data

m/z Ion Method Data Source

181.05 [M+1]⁺ ESI-MS Experimental[1]

Experimental Protocols
The following are general protocols for the synthesis and spectroscopic analysis of 3-
Aminophenyl dimethylcarbamate, based on methodologies reported in the literature.[1]

Synthesis of 3-Aminophenyl dimethylcarbamate

This compound can be synthesized from 3-nitrophenyl dimethylcarbamate. The nitro group is

reduced to an amine, yielding the final product. The reaction progress is typically monitored by

thin-layer chromatography (TLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.[1] Samples are

dissolved in a deuterated solvent, such as methanol-d₄ (MeOD-d₄). Chemical shifts are

reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge

ratio (m/z) of the protonated molecule.[1]

Visualizations
Diagram 1: Synthesis of 3-Aminophenyl dimethylcarbamate
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Caption: Synthetic pathway for 3-Aminophenyl dimethylcarbamate.

Diagram 2: Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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